molecular formula C11H11BrO4 B1595381 Ethyl (4-bromo-2-formylphenoxy)acetate CAS No. 51336-47-1

Ethyl (4-bromo-2-formylphenoxy)acetate

Cat. No. B1595381
CAS RN: 51336-47-1
M. Wt: 287.11 g/mol
InChI Key: QHGFILIGTMBUGQ-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 g/mol . The IUPAC name for this compound is (4-bromo-3-ethyl-2-formylphenyl) ethaneperoxoate .


Synthesis Analysis

The synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate involves several steps . Initially, polyhydroquinoline was synthesized by the reaction between ethyl-2-(2-formylphenoxy)acetate, dimedone, ethyl acetoacetate and ammonium chloride in the presence of absolute ethanol. In the second step, the desired PHQ was further reacted with hydrazine hydrate in ethanol to afford the hydrazide of polyhydroquinoline .


Molecular Structure Analysis

The molecular structure of Ethyl (4-bromo-2-formylphenoxy)acetate can be represented by the InChI code: InChI=1S/C11H11BrO4/c1-3-8-9 (6-13)11 (5-4-10 (8)12)16-15-7 (2)14/h4-6H,3H2,1-2H3 . The Canonical SMILES representation is: CCC1=C (C=CC (=C1C=O)OOC (=O)C)Br .


Physical And Chemical Properties Analysis

Ethyl (4-bromo-2-formylphenoxy)acetate has a molecular weight of 287.11 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 285.98407 g/mol . The topological polar surface area is 52.6 Ų .

Scientific Research Applications

  • Application Summary : The compound was used as a starting material in the synthesis of novel Schiff’s base hydrazone derivatives . These derivatives were then evaluated for their α-glucosidase activity, which is relevant in the study of diabetes mellitus .
  • Methods of Application : The starting material was synthesized through a one-pot multi-component unsymmetrical Hantzsch reaction by refluxing a mixture of ethyl-2-(2-formylphenoxy)acetate, dimedone, ammonium acetate, and ethyl acetoacetate in ethanol solvent for 6–8 hours . The obtained PHQ was then refluxed with hydrazine hydrate in the presence of absolute ethanol for 4–5 hours to get the hydrazide . Finally, the hydrazide was treated with various substituted aromatic/aliphatic aldehydes to afford the desired hydrazone Schiff’s bases .
  • Results or Outcomes : Twelve compounds were found to be the most active at IC50 ranging between 5.26 and 25.17 µM, compared to acarbose, a standard α-glucosidase inhibitor with IC50 of 873.34±1.67 µM . The best hit compounds were docked within the acarbose binding pocket of α-glucosidase and vetted for their binding affinities .

properties

IUPAC Name

ethyl 2-(4-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGFILIGTMBUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358196
Record name ethyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-bromo-2-formylphenoxy)acetate

CAS RN

51336-47-1
Record name ethyl (4-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to a literature procedure (Yoo et al., Bioorg. Med. Chem. 5:445, 1997). 5-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) was dissolved in 90 mL anhyd. DMF and the mixture was cooled to 0° C. NaH (60% dispersion in mineral oil, 2.38 g, 59.6 mmol) was added in portions and the reaction was stirred at 0° C. for 1 hour. Ethyl bromoacetate (9.95 g, 59.6 mmol) was then added dropwise over 10 minutes and the reaction was stirred at rt overnight (18 hours). After this time, 30 mL of 1 N HCl was added to adjust the pH to acidity, and the reaction mixture was transferred to a separatory funnel and extracted with EtOAc (3×60 mL). The combined organics rinsed with water (2×40 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide a thick oil. Purification by flash chromatography (10% EtOAc/hexanes) provided the product as a clear oil (14.0 g, 98%). 1H-NMR (CD2Cl2, δ): 1.29 (t, 3H), 4.26 (q, 2H), 4.78 (s, 2H), 6.83 (d, 1H), 7.65 (dd, 1H), 7.94 (s, 1H), 10.47 (s, 1H); LRMS (GC/MS/EI) 286 [M]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
9.95 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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